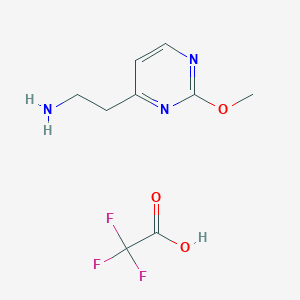

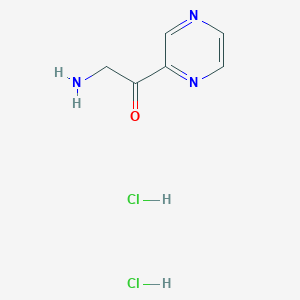

![molecular formula C20H11BrN2O3S B2509935 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865181-33-5](/img/structure/B2509935.png)

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a complex organic molecule that has potential applications in medicinal chemistry .

Synthesis Analysis

The compound can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This method allows for the creation of a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .Chemical Reactions Analysis

The compound is involved in a 1,3-dipolar cycloaddition reaction with propargyl bromide and different aryl azides . This reaction is catalyzed by copper and results in the formation of 1,2,3-triazole derivatives .Scientific Research Applications

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including compounds closely related to the queried chemical, have been synthesized and investigated for their potential as chemosensors for cyanide anions. These compounds, due to their structural properties, can recognize cyanide anions through specific reactions, leading to observable color changes and fluorescence quenching, which can be detected by the naked eye (Wang et al., 2015).

Potential Adenosine Receptor Ligands

Chromone–thiazole hybrids, which are structurally similar to the queried compound, have been synthesized and identified as potential ligands for human adenosine receptors. These compounds have shown significant implications in medicinal chemistry, particularly in developing therapeutic agents targeting adenosine receptors (Cagide et al., 2015).

In Vitro Antitumor Activity

A series of chromenones bearing benzothiazole moiety, related to the queried compound, have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Some of these compounds exhibited significant anticancer activities, highlighting their potential in cancer therapy research (El-Helw et al., 2019).

Antibacterial Agents

Derivatives of benzothiazole, akin to the compound of interest, have been synthesized and assessed for their antibacterial activity. These compounds showed promising antibacterial properties, particularly against specific strains of bacteria, suggesting their potential application in the development of new antibacterial drugs (Palkar et al., 2017).

Antioxidant and Antibacterial Agents

A series of coumarin-based benzothiazole derivatives have been designed and synthesized for their potential as antioxidant and antibacterial agents. These compounds, through targeted synthesis and biological evaluation, have shown promising results in these areas, indicating their potential in pharmaceutical applications (Gadhave et al., 2022).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available resources, compounds of this class have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . They have shown good cytotoxicity against the tested cell lines as compared with that of the standard drug Cisplatin .

Properties

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrN2O3S/c1-2-9-23-14-8-7-12(21)10-18(14)27-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)26-17/h1,3-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGGUVCFBLDPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

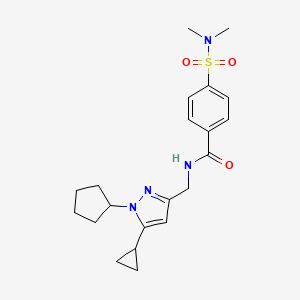

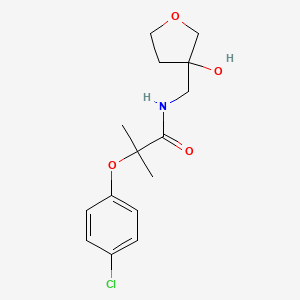

![methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2509854.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)

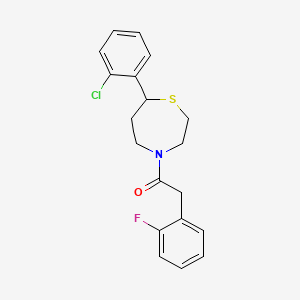

![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)

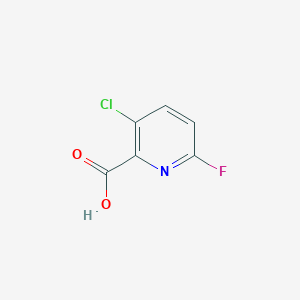

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)

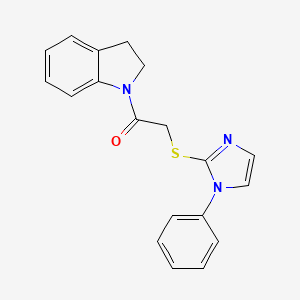

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2509869.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)